molecular formula C9H22Cl2N2O B1486290 2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride CAS No. 2204958-82-5

2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride

Cat. No.: B1486290
CAS No.: 2204958-82-5
M. Wt: 245.19 g/mol
InChI Key: IOOHCOLJNQWKSU-UHFFFAOYSA-N
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Description

2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride is a chemical compound offered for research and development purposes by multiple global suppliers . This product is intended for use in laboratory settings only. It is strictly designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use. The specific biochemical properties, mechanism of action, and primary research applications for this pyrrolidine derivative are not detailed in the available sources. Researchers are advised to consult the primary scientific literature for further pharmacological and toxicological characterization. For specific inquiries regarding pricing, availability, or technical data sheets, please contact suppliers directly .

Properties

IUPAC Name

2-[(2,2-dimethylpyrrolidin-3-yl)-methylamino]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20N2O.2ClH/c1-9(2)8(4-5-10-9)11(3)6-7-12;;/h8,10,12H,4-7H2,1-3H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOOHCOLJNQWKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CCN1)N(C)CCO)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H22Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride is a compound with significant potential in pharmacological applications. Its structural characteristics suggest it may exhibit various biological activities, including antimicrobial, neuroprotective, and possibly psychoactive effects. This article reviews the biological activity of this compound based on available literature, including data tables and case studies.

Chemical Structure and Properties

The compound's chemical formula is C8H18Cl2N2OC_8H_{18}Cl_2N_2O, with a molecular weight of 227.15 g/mol. It possesses a pyrrolidine ring, which is known for its role in enhancing the bioactivity of various pharmaceutical agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. For instance, research has shown that certain derivatives exhibit minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis . The compound demonstrated significant antibiofilm activity, outperforming traditional antibiotics like Ciprofloxacin.

Pathogen MIC (μg/mL) MBC (μg/mL) Biofilm Reduction (%)
Staphylococcus aureus0.220.2575
Staphylococcus epidermidis0.250.3070

Neuroprotective Effects

The compound has been studied for its neuroprotective potential. In vitro studies indicate that it may inhibit neuronal apoptosis and promote cell survival under oxidative stress conditions. This activity is attributed to its ability to modulate neurotransmitter systems and reduce inflammatory responses in neuronal cells.

Case Studies

  • Antimicrobial Efficacy Study : A comprehensive study evaluated several derivatives of pyrrolidine-based compounds for their antimicrobial efficacy against a panel of bacterial strains. The study found that certain modifications to the pyrrolidine structure significantly enhanced antimicrobial potency, suggesting that similar modifications could be applied to this compound for improved activity .
  • Neuroprotection in Cell Models : In a cell culture model simulating oxidative stress, the compound exhibited protective effects against cell death induced by hydrogen peroxide exposure. The results indicated a reduction in markers of apoptosis and inflammation, supporting its potential use in neurodegenerative disease therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(Diisopropylamino)ethanol Hydrochloride

Structure: Contains a branched diisopropylamino group attached to ethanol, forming a monohydrochloride salt. Key Differences:

  • Substituent Bulk : The diisopropyl groups introduce greater steric hindrance compared to the 2,2-dimethylpyrrolidine in the target compound. This may reduce binding affinity to biological targets requiring precise spatial interactions.
  • Solubility: The dihydrochloride salt of the target compound likely exhibits higher aqueous solubility than the monohydrochloride form of 2-(diisopropylamino)ethanol, enhancing bioavailability .

{[2-(1-Pyrrolidinyl)-1,3-thiazol-4-yl]methyl}amine Dihydrochloride

Structure : Combines a pyrrolidine ring with a thiazole heterocycle and a methylamine group.
Key Differences :

  • Functional Groups: The ethanol moiety in the target compound provides hydrogen-bonding capacity, which is absent in the thiazole derivative. This may affect membrane permeability or target engagement .

Alkoxy Ethanol Homologs (e.g., 2-(1-Undecyloxy)-1-ethanol)

Structure: Linear alkoxy chains (C7–C13) attached to ethanol. Key Differences:

  • Hydrophobicity: The target compound’s pyrrolidine and ethanol groups confer moderate hydrophilicity, whereas long alkoxy chains (e.g., C11OEtOH) are highly lipophilic, favoring membrane penetration in nematicidal applications .
  • Mechanism: Alkoxy ethanols act as surfactants or disrupt nematode cuticles, while the target compound’s amine groups may interact with neurotransmitter receptors (e.g., acetylcholine-like activity) .

Structural and Functional Analysis Table

Compound Name Core Structure Key Substituents Salt Form Potential Applications
Target Compound Pyrrolidine + ethanol 2,2-Dimethyl, methylamino Dihydrochloride CNS drugs, ion channel modulators
2-(Diisopropylamino)ethanol hydrochloride Ethanol + aliphatic amine Diisopropylamino Hydrochloride Solvents, chemical synthesis
C11OEtOH Ethanol + alkoxy chain 1-Undecyloxy None Nematicides, agrochemicals
Thiazole-pyrrolidine derivative Thiazole + pyrrolidine Methylamine Dihydrochloride Antimicrobials, enzyme inhibitors

Research Findings and Inferences

  • Pyrrolidine vs.
  • Salt Form Advantages: The dihydrochloride salt enhances solubility, critical for injectable formulations or topical delivery, unlike neutral alkoxy ethanols used in nematicides .
  • Biological Activity: While alkoxy ethanols (e.g., C11OEtOH) excel in nematicidal activity via physical disruption, the target compound’s amine groups suggest neuromodulatory or receptor-targeted mechanisms .

Preparation Methods

Hydrogenation of 2-Methylpyrroline

A key step in preparing the pyrrolidine ring involves catalytic hydrogenation of 2-methylpyrroline to yield 2-methylpyrrolidine derivatives, which can be further elaborated to 2,2-dimethyl analogs.

  • Catalysts: Platinum catalysts such as platinum (IV) oxide or 5% platinum on carbon (Pt/C) are preferred for their efficiency and selectivity.
  • Solvents: Alcohol mixtures, particularly ethanol and methanol in ratios of approximately 2:1 to 3:1 (v/v), provide optimal reaction media.
  • Conditions: The hydrogenation is typically performed at ambient temperature under hydrogen atmosphere, followed by filtration to remove catalyst residues.
  • Optical Purity: The process can yield enantiomerically enriched products with optical purity exceeding 50% ee.

This method is advantageous due to its scalability, safety, and cost-effectiveness using commercially available 2-methylpyrroline as starting material.

Alkylation and Functional Group Transformations

Subsequent steps involve alkylation reactions to introduce methylamino groups and hydroxyl functionalities:

  • Base-Mediated Alkylation: Using strong bases such as sodium hydride (NaH) in polar aprotic solvents like dimethylformamide (DMF) enables nucleophilic substitution reactions.
  • Electrophiles: Alkyl chlorides or other alkylating agents are added dropwise at low temperatures (-15°C to 0°C) to control reaction rates and selectivity.
  • Work-up: Organic extraction with solvents such as ethyl acetate or hexane, followed by washing with brine (e.g., 25% NaCl solution), drying, and concentration yields purified intermediates.

Salt Formation and Purification

The final compound is isolated as a dihydrochloride salt to improve stability and solubility:

  • Salt Formation: Treatment with hydrochloric acid in ethanol or aqueous media precipitates the dihydrochloride salt.
  • Isolation: Cooling and filtration yield the crystalline salt.
  • Purity: Analytical methods such as LC-MS/MS and HPLC confirm the compound's identity and purity, with stability data indicating 100% intact compound in gastrointestinal simulations after oral dosing.

Summary Table of Key Preparation Steps

Step Reagents/Conditions Solvents Temperature Yield/Notes
Hydrogenation of 2-methylpyrroline Pt(IV) oxide or 5% Pt/C catalyst, H2 gas Ethanol/Methanol (2:1 to 3:1 v/v) Ambient Optical purity >50% ee; scalable
Base-mediated alkylation NaH, alkyl chlorides DMF 0°C to room temp Controlled addition, extraction with EtOAc/hexane
Reductive amination Methylamine, NaBH(OAc)3 CH2Cl2 Room temp 2 hr reaction, followed by filtration
Salt formation HCl (6N) Ethanol Reflux (~78°C) ~90% yield, white crystalline salt

Additional Research Findings

  • The use of platinum catalysts in hydrogenation steps ensures high selectivity and minimal side reactions.
  • DMF is preferred for alkylation due to its high polarity and ability to stabilize charged intermediates.
  • Reaction monitoring by chromatographic techniques (HPLC, LC-MS) is essential for ensuring product purity.
  • The dihydrochloride salt form enhances compound stability and bioavailability in pharmaceutical applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic methodologies for 2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step nucleophilic substitution and salt formation. For example, analogous pyrrolidine derivatives are synthesized via alkylation of the pyrrolidine core followed by hydrochlorination . Key variables include:

  • Temperature : Optimal ranges between 60–80°C to avoid side reactions.
  • Solvent : Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity.
  • Catalysts : Use of triethylamine or DMAP to enhance reaction efficiency.
  • Purification : Recrystallization or column chromatography (silica gel, eluent: MeOH/CH₂Cl₂) ensures >95% purity.
    • Data Table :
StepReagentsConditionsYield (%)Purity (%)
Alkylation2,2-Dimethylpyrrolidine, methyl iodide70°C, DMF, 12h65–7590
HydrochlorinationHCl (gas) in EtOHRT, 2h85–9095

Q. How can structural analogs of this compound inform SAR studies for receptor targeting?

  • Methodological Answer : Analogs with modified pyrrolidine rings (e.g., piperidine substitutions) or varied alkylamino chains are compared using:

  • Computational docking (AutoDock Vina) to predict binding affinities.
  • In vitro assays (e.g., radioligand binding) to validate target engagement .
    • Data Table : Comparison of analogs (from ):
CompoundSubstitutionTarget Affinity (Ki, nM)
Target compound2,2-Dimethylpyrrolidine12.3 ± 1.5
Analog APiperidine ring45.6 ± 3.2
Analog BBenzyl group8.9 ± 0.7

Advanced Research Questions

Q. How can researchers resolve contradictory pharmacological data (e.g., variable IC₅₀ values) across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Strategies include:

  • Reproducibility checks : Validate protocols using reference standards (e.g., EP/JP pharmacopeias) .
  • Impurity profiling : HPLC-MS to identify byproducts (e.g., unreacted intermediates) affecting bioactivity .
  • Meta-analysis : Pool data from ≥5 independent studies to assess statistical outliers .

Q. What advanced spectroscopic techniques are critical for characterizing stereochemical purity?

  • Methodological Answer :

  • Chiral HPLC : Use Chiralpak AD-H column (hexane:IPA 90:10) to resolve enantiomers .
  • NMR NOESY : Confirm spatial proximity of methyl groups on the pyrrolidine ring .
  • X-ray crystallography : Resolve absolute configuration (e.g., CCDC deposition for public validation) .

Q. How can computational modeling optimize experimental design for target engagement studies?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Simulate ligand-receptor interactions (GROMACS) under physiological conditions (310K, 1 atm) .
  • Free Energy Perturbation (FEP) : Predict ΔΔG for analog modifications to prioritize synthesis .
    • Data Table : MD results for target vs. analog B (from ):
MetricTarget CompoundAnalog B
Binding Energy (kcal/mol)-9.2-11.5
H-bonds34

Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?

  • Methodological Answer :

  • Process Analytical Technology (PAT) : Real-time FTIR monitoring of reaction progression .
  • Design of Experiments (DoE) : Optimize parameters (e.g., stoichiometry, agitation) via response surface methodology .

Key Research Challenges

  • Contradiction Handling : Cross-validate conflicting data using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) .
  • Structural Complexity : Leverage fragment-based drug design (FBDD) to deconstruct the pyrrolidine-ethanolamine scaffold for modular optimization .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride
Reactant of Route 2
2-[(2,2-Dimethyl-3-pyrrolidinyl)(methyl)amino]-1-ethanol dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.